3-((Benzyloxy)methyl)morpholine
Description
Overview of Morpholine (B109124) Heterocycles in Advanced Chemical Research
Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is recognized as a "privileged scaffold" in medicinal chemistry. organic-chemistry.org This distinction arises from its frequent appearance in a wide array of biologically active compounds and approved pharmaceutical drugs. organic-chemistry.orge3s-conferences.org The morpholine ring's advantageous physicochemical properties, such as its ability to improve the pharmacokinetic profile of a molecule, make it a desirable component in drug design. organic-chemistry.org
The presence of the morpholine moiety can enhance a compound's potency and provide desirable drug-like properties. organic-chemistry.org This versatile scaffold is found in drugs with a wide range of applications, including as anticancer, anti-inflammatory, and antiviral agents. banglajol.info The development of synthetic methodologies to create substituted morpholines, particularly chiral morpholines, is an active area of research, as these compounds serve as valuable building blocks for the synthesis of complex molecules. nih.govrsc.orgsemanticscholar.org The ability to introduce substituents at various positions on the morpholine ring allows for the fine-tuning of a molecule's biological activity and properties. nih.gov
Strategic Importance of Benzyloxy Functionalization in Organic Synthesis
The benzyloxy group, a benzyl (B1604629) group attached to an oxygen atom, is a crucial functional group in organic synthesis, primarily utilized as a protecting group for alcohols. Its stability under a wide range of reaction conditions and its straightforward removal through methods like catalytic hydrogenation make it a reliable choice for multi-step syntheses. organic-chemistry.org
Beyond its role as a protecting group, the benzyloxy moiety is also considered a "pharmacophore" in its own right, meaning it is a molecular feature responsible for a drug's pharmacological activity. The introduction of a benzyloxy group can significantly influence a molecule's biological properties. For instance, research has shown that the presence of a benzyloxy group can enhance the inhibitory activity of certain compounds against enzymes like monoamine oxidase B (MAO-B). nih.gov The strategic placement of a benzyloxy group within a molecule can lead to the development of more potent and selective therapeutic agents. nih.gov
Research Landscape and Emerging Areas for 3-((Benzyloxy)methyl)morpholine
The compound this compound, particularly its chiral (S)-enantiomer, has been the subject of targeted research, most notably in the development of appetite suppressants. A significant study reported the synthesis and activity of (S)-3-((benzyloxy)methyl)morpholine hydrochloride as a nonstimulant appetite suppressant. organic-chemistry.org This research highlighted the stereospecificity of its biological activity, as the (R)-enantiomer was found to be inactive. organic-chemistry.org The compound was shown to not have an inhibitory effect on the release or uptake of common neurotransmitters like noradrenaline, dopamine, or serotonin, suggesting a novel mechanism of action. organic-chemistry.org
The synthesis of this compound and its derivatives leverages the broader methodologies developed for the creation of substituted morpholines. These synthetic strategies often involve the use of chiral amino alcohols as starting materials to construct the morpholine ring with a specific stereochemistry. nih.govresearchgate.net The ability to synthesize enantiomerically pure C-substituted morpholines is critical for their application in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. nih.govnih.gov
Emerging research areas for chiral morpholine derivatives like this compound include their use as building blocks in the creation of more complex and diverse molecular scaffolds for drug discovery. nih.govenamine.net The combination of the morpholine ring's favorable pharmacokinetic properties and the benzyloxy group's potential to interact with biological targets makes this and related compounds attractive for the design of novel therapeutic agents. e3s-conferences.orgnih.gov The exploration of new synthetic routes to access a wider variety of substituted chiral morpholines continues to be an important endeavor, expanding the chemical space available for the development of new drugs and functional molecules. rsc.orgorganic-chemistry.orgrsc.org
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
CAS No. |
101376-27-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)morpholine |
InChI |
InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)8-15-10-12-9-14-7-6-13-12/h1-5,12-13H,6-10H2 |
InChI Key |
QNWBIPRDHINDOV-UHFFFAOYSA-N |
SMILES |
C1COCC(N1)COCC2=CC=CC=C2 |
Canonical SMILES |
C1COCC(N1)COCC2=CC=CC=C2 |
Synonyms |
3-((benzyloxy)methyl)morpholine 3-((benzyloxy)methyl)morpholine hydrochloride |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 3 Benzyloxy Methyl Morpholine
Reactions Involving the Morpholine (B109124) Nitrogen
The nitrogen atom in the morpholine ring is a nucleophilic and basic center, readily participating in reactions typical of secondary amines.
As a secondary amine, the morpholine nitrogen in 3-((benzyloxy)methyl)morpholine can be readily alkylated or acylated. N-alkylation introduces an alkyl group onto the nitrogen, typically by reaction with alkyl halides or via reductive amination. princeton.edunih.gov The conventional method involves reacting the morpholine with an alkyl halide, often in the presence of a base to neutralize the resulting hydrohalic acid. asianpubs.org Alternative "green" methylating agents like dimethyl carbonate (DMC) can also be employed, avoiding the formation of salt by-products. nih.govasianpubs.org
N-acylation involves the reaction of the morpholine nitrogen with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acylmorpholine derivative. These reactions are generally high-yielding and proceed under mild conditions.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Product | Typical Conditions |
| N-Methylation | Dimethyl Carbonate (DMC) | 3-((Benzyloxy)methyl)-4-methylmorpholine | High temperature, autoclave |
| N-Ethylation | Ethyl Iodide | 4-Ethyl-3-((benzyloxy)methyl)morpholine | Aprotic solvent, base (e.g., K₂CO₃) |
| N-Benzylation | Benzyl (B1604629) Bromide | 4-Benzyl-3-((benzyloxy)methyl)morpholine | Aprotic solvent, base (e.g., K₂CO₃) |
| N-Acetylation | Acetyl Chloride | 1-(3-((Benzyloxy)methyl)morpholino)ethan-1-one | Aprotic solvent, base (e.g., Et₃N) |
| N-Benzoylation | Benzoyl Chloride | (3-((Benzyloxy)methyl)morpholino)(phenyl)methanone | Aprotic solvent, base (e.g., Et₃N) |
The nitrogen atom of the morpholine ring, particularly after N-alkylation to a tertiary amine, can be oxidized to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide. The synthesis of the related compound N-methylmorpholine N-oxide (NMMO) from N-methylmorpholine is a well-established industrial process, often utilizing hydrogen peroxide, sometimes in the presence of a catalyst like nano metal oxides. wikipedia.orgorganic-chemistry.orgatamankimya.comgoogle.com NMMO is a notable co-oxidant used in various chemical reactions, including the Sharpless asymmetric dihydroxylation. wikipedia.orgorganic-chemistry.orgatamankimya.com By analogy, 4-alkyl-3-((benzyloxy)methyl)morpholine derivatives are expected to undergo similar oxidation to yield the corresponding N-oxides.
Table 2: Formation of N-Oxides
| Starting Material | Oxidizing Agent | Product |
| 4-Methyl-3-((benzyloxy)methyl)morpholine | Hydrogen Peroxide (H₂O₂) | 4-Methyl-3-((benzyloxy)methyl)morpholine 4-oxide |
| 4-Ethyl-3-((benzyloxy)methyl)morpholine | Hydrogen Peroxide (H₂O₂) | 4-Ethyl-3-((benzyloxy)methyl)morpholine 4-oxide |
Transformations of the Benzyloxy Moiety
The benzyloxy group serves as a protecting group for the primary alcohol at the C-3 methyl position. Its removal and subsequent modification are key transformations.
The most common transformation of the benzyloxy group is its cleavage to unmask the primary alcohol, yielding (3-morpholinyl)methanol. This deprotection is a critical step in many synthetic pathways.
Catalytic Hydrogenation: The premier method for benzyl ether cleavage is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean and high-yielding, producing the desired alcohol and toluene (B28343) as the only byproduct.
Lewis Acids: Certain Lewis acids can also mediate the deprotection of benzyl ethers. acsgcipr.orgnih.gov Reagents like boron trifluoride etherate (BF₃·OEt₂) or iron(III) chloride (FeCl₃) can be used, often requiring a scavenger to trap the resulting benzyl cation. nih.gov However, these methods are less common and may be limited by the presence of other acid-sensitive functional groups. acsgcipr.org
Table 3: Deprotection of this compound
| Method | Reagent(s) | Product | Byproduct |
| Catalytic Hydrogenation | H₂, Pd/C | (Morpholin-3-yl)methanol | Toluene |
| Lewis Acid Cleavage | BF₃·OEt₂, Scavenger | (Morpholin-3-yl)methanol | Trapped Benzyl Species |
Following the deprotection of the benzyloxy group to reveal the primary alcohol, this new functional group can undergo further transformations. These interconversions allow for the synthesis of a variety of derivatives with different functionalities at the C-3 position.
Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Mild oxidizing agents will typically yield the aldehyde, while stronger conditions will lead to the carboxylic acid.
Esterification: The alcohol can be esterified by reaction with carboxylic acids (Fischer esterification) or their more reactive derivatives (e.g., acid chlorides, anhydrides) to form a wide range of esters.
Table 4: Interconversions of the C-3 Hydroxymethyl Group
| Reaction Type | Reagent(s) | Product |
| Oxidation (to aldehyde) | PCC or TPAP/NMO | Morpholine-3-carbaldehyde |
| Oxidation (to acid) | KMnO₄ or Jones Reagent | Morpholine-3-carboxylic acid |
| Esterification | Acetic Anhydride, Pyridine | (Morpholin-3-yl)methyl acetate |
Reactions at the Methyl Substituent (C-3 Position)
The substituent at the C-3 position is a benzyloxymethyl group, -(CH₂OCH₂Ph). The most significant reactivity of this group involves the cleavage of the C-O bond of the benzyl ether, as detailed in Section 3.2.1. Once the protecting benzyl group is removed to yield the hydroxymethyl group, -(CH₂OH), this new functionality becomes the primary site of subsequent reactions. The transformations of this hydroxymethyl group are outlined in Section 3.2.2. The methylene (B1212753) C-H bonds within the substituent are generally unreactive towards most reagents unless specifically activated. Therefore, the chemistry of the C-3 substituent is predominantly focused on the cleavage of the benzyl ether and the subsequent reactions of the resulting primary alcohol. nih.gov
Ring-Opening and Ring-Contraction/Expansion Reactions of the Morpholine Core
A comprehensive review of scientific literature and chemical databases did not yield specific documented examples of ring-opening, ring-contraction, or ring-expansion reactions for the compound this compound. The chemical stability of the morpholine ring, a common feature of this heterocyclic system, means that such transformations typically require specific activation and are not commonly reported.
Research on morpholine derivatives often focuses on modifications at the nitrogen atom or the carbon atoms adjacent to it, rather than cleavage or rearrangement of the core heterocyclic structure. While there is extensive literature on the synthesis of morpholine rings and their use as scaffolds in medicinal chemistry, reports detailing the deliberate ring-opening, contraction, or expansion of a stable, pre-formed 3-substituted morpholine like this compound are not available.
For instance, studies on related heterocyclic systems demonstrate that ring-opening and contraction reactions are known for other nitrogen-containing heterocycles, but these are highly dependent on the specific structure and reaction conditions and cannot be directly extrapolated to this compound.
Due to the absence of specific research findings on this topic for the specified compound, no data tables or detailed reaction schemes can be provided.
Derivatives and Analogues of 3 Benzyloxy Methyl Morpholine
Design and Synthesis of Substituted Morpholine (B109124) Derivatives
The strategic design and synthesis of substituted morpholine derivatives are crucial for developing new chemical entities with desired biological activities. nih.gov A key approach involves creating libraries of morpholine analogues to explore a wide chemical space. enamine.net Synthetic strategies are often designed to allow for late-stage diversification, enabling the introduction of various substituents onto the morpholine core. nih.gov
One common method for creating substituted morpholines is through the cyclization of precursor molecules. For example, a Pd-catalyzed carboamination reaction can be used to synthesize 2,3- and 2,5-disubstituted morpholine products. e3s-conferences.org Another approach involves the base-catalyzed reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, which yields morpholine hemiaminals that can be further elaborated into conformationally rigid 2- and 3-substituted morpholines. acs.org
Researchers have also developed one-pot procedures for synthesizing these derivatives. For instance, new series of 1,2,4-triazole (B32235) derivatives can be synthesized starting from the reaction of morpholine with ethyl chloroacetate, followed by a sequence of reactions involving hydrazine (B178648) hydrate (B1144303) and cyclization to form the triazole ring. researchgate.net These multi-step syntheses highlight the utility of the morpholine scaffold in building more complex heterocyclic systems. researchgate.net The synthesis of bis(morpholine)-substituted 1,3,5-triazines represents another class of derivatives where the morpholine moiety is duplicated. koreascience.kr
Table 1: Synthesis of Substituted Morpholine Derivatives
| Starting Material | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Tosyl-1,2-oxazetidine and α-formyl carboxylates | Base catalysis (e.g., K₂CO₃), 1,4-dioxane, room temperature | 2- and 3-substituted morpholine hemiaminals | acs.org |
| Morpholine and ethyl chloroacetate | 1. Triethylamine, benzene (B151609); 2. Hydrazine hydrate; 3. NH₄SCN, HCl; 4. NaOH | 5-(Morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | researchgate.net |
| N-secured amino alcohol | 1. NaH, allyl bromide; 2. Trifluoroacetic acid; 3. Pd-catalysis | N-aryl substituted morpholines | e3s-conferences.org |
| 4,4'-[6-chloro-1,3,5-triazine-2,4-diyl]dimorpholines | Prop-2-yn-1-ol, but-3-yn-1-ol, or pent-4-yn-1-ol, and potassium tert-butoxide | 4,4'-[6-(alkynyloxy)-1,3,5-triazine-2,4-diyl]dimorpholines | koreascience.kr |
Structural Variations at the Benzyloxy Group
Modifications to the benzyloxy group of 3-((benzyloxy)methyl)morpholine are a key strategy for optimizing its properties. These variations can influence the molecule's interaction with biological targets and its metabolic fate.
A common modification involves substituting the benzyl (B1604629) ring. For instance, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives have been synthesized where the benzyl group bears substituents like cyano or fluoro groups. nih.gov The synthesis of these compounds typically involves the reaction of a hydroxyl-containing precursor with a substituted benzyl bromide or chloride. nih.gov Another example is the synthesis of methyl 4-(benzyloxy)-3-methoxybenzoate, an intermediate for the antineoplastic drug Cediranib, which features methoxy (B1213986) and carboxylate groups on the benzene ring. nih.gov
The entire benzyloxy group can also be replaced with other functionalities. For example, the benzyloxycarbonyl group is a common protecting group for amines and can be introduced to create derivatives like (2S)-4-[(benzyloxy)carbonyl]morpholine-2-carboxylic acid. medchemexpress.combldpharm.com This group can later be removed via hydrogenolysis. medchemexpress.com The design of compounds like (3′-benzyloxy)-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl] carbaldehyde further illustrates the diverse ways the benzyloxy moiety can be incorporated into larger, more complex molecular architectures. asianpubs.org
Table 2: Examples of Structural Variations at the Benzyloxy Group
| Parent Structure Fragment | Modified Derivative Example | Key Modification | Reference |
|---|---|---|---|
| This compound | 3-(2-(3-((2-Cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-quinoline derivative | Substitution on the benzyl ring (2-cyano) | nih.gov |
| Benzoic acid | Methyl 4-(benzyloxy)-3-methoxybenzoate | Benzyloxy group attached to a methoxy-substituted benzoate | nih.gov |
| Morpholine-2-carboxylic acid | (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid | Nitrogen acylated with a benzyloxycarbonyl (Cbz) group | bldpharm.com |
| Biphenyl (B1667301) carbaldehyde | (3′-Benzyloxy)-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl] carbaldehyde | Benzyloxy group at the 3' position of a biphenyl system | asianpubs.org |
Incorporation into Fused Heterocyclic Systems
The this compound scaffold can serve as a starting point for the synthesis of more complex, fused heterocyclic systems. These larger structures are often designed to interact with specific biological targets.
One synthetic route involves the N-alkylation of a morpholine-substituted benzimidazole (B57391) with benzyl chloride to yield a 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine intermediate. mdpi.com This intermediate can then undergo quaternization to form benzimidazolium salts, which are a class of fused heterocycles. mdpi.com
In another example, complex polycyclic systems have been constructed from morpholine-containing naphthyridine derivatives. researchgate.net For instance, 8-hydrazinyl-3-benzyl-5-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimido[4′,5′: 4,5]thieno[2,3-c] mdpi.comresearchgate.netnaphthyridine has been used as a precursor to synthesize pentacyclic structures containing a fused triazole ring. researchgate.net The synthesis of such fused systems often involves multi-step sequences, including cyclization and rearrangement reactions. researchgate.netorganic-chemistry.org Other related structures include benzyl 3-(aminomethyl)morpholine-4-carboxylate, which can serve as a building block for creating larger molecules. bldpharm.com
Chiral Derivatives and Stereoisomers
The stereochemistry of the this compound core is a critical determinant of its biological activity. The compound has a chiral center at the C3 position of the morpholine ring, leading to the existence of (R) and (S) enantiomers.
Research has shown that the biological activity can be highly stereospecific. For example, the (S)-enantiomer of this compound hydrochloride was identified as a non-stimulant appetite suppressant, whereas the (R)-enantiomer was found to be inactive. nih.gov This highlights the importance of stereoselective synthesis to obtain the desired enantiomerically pure compound.
Stereoselective syntheses of morpholine derivatives are often employed in the development of pharmaceuticals. google.com For example, the synthesis of Aprepitant, an NK1 receptor antagonist, involves the stereoselective creation of a substituted morpholine core. google.com Methods for achieving this include the use of chiral auxiliaries or intramolecular rearrangements to control the stereochemistry at multiple centers. google.com Diastereoselective and even diastereoconvergent syntheses have been developed to produce specific 2- and 3-substituted morpholine congeners. acs.org The synthesis of enantiomerically pure building blocks, such as (S)-N-Boc-2-hydroxymethylmorpholine, from chiral precursors like (S)-epichlorohydrin is another established strategy. researchgate.net Furthermore, chiral amino alcohols can be reacted with precursors like 3-benzyloxy-2-methyl-4H-pyran-4-one to create chiral 3-benzyloxypyrid-4-one derivatives. google.com
Table 3: Comparison of this compound Stereoisomers
| Stereoisomer | Observed Biological Activity | Reference |
|---|---|---|
| (S)-3-((Benzyloxy)methyl)morpholine hydrochloride | Appetite suppressant activity | nih.gov |
| (R)-3-((Benzyloxy)methyl)morpholine | Not anorexiant (inactive as an appetite suppressant) | nih.gov |
Advanced Spectroscopic and Structural Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-((Benzyloxy)methyl)morpholine, both ¹H and ¹³C NMR spectroscopy are critical for confirming its molecular structure and analyzing its conformational dynamics.
In the ¹H NMR spectrum, the protons of the benzyloxy group are expected to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. The benzylic protons (Ph-CH ₂-O) would likely resonate as a singlet around δ 4.5 ppm. The protons on the carbon adjacent to the ether oxygen and the morpholine (B109124) nitrogen (CH ₂-O-CH₂) are anticipated to be deshielded and appear in the range of δ 3.4 to 4.5 ppm. pressbooks.pub The remaining morpholine ring protons would exhibit complex splitting patterns in the upfield region of the spectrum.
The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the phenyl ring are expected to show signals in the aromatic region (δ 127-138 ppm). The benzylic carbon is typically found around δ 70-80 ppm. The carbon atoms of the morpholine ring adjacent to the oxygen and nitrogen atoms would appear in the δ 60-80 ppm and δ 40-50 ppm regions, respectively. chemicalbook.com For instance, in morpholine itself, the carbon atoms adjacent to the oxygen and nitrogen appear at approximately 67.3 ppm and 45.8 ppm, respectively. It is important to note that the presence of the bulky benzyloxymethyl substituent at the C3 position can induce conformational preferences in the morpholine ring, which can be further investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy.
| Functional Group | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic (Phenyl) | 7.2 - 7.4 (m) | 127 - 138 |
| Benzylic (Ph-CH₂-O) | ~4.5 (s) | 70 - 80 |
| Morpholine (C-O-C) | 3.4 - 4.5 | 60 - 80 |
| Morpholine (C-N-C) | Upfield region | 40 - 50 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation pattern would likely involve cleavage of the benzylic bond, a common fragmentation pathway for benzyl (B1604629) ethers, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another characteristic fragmentation would be the cleavage of the C-C bond between the morpholine ring and the benzyloxymethyl group. The morpholine ring itself can undergo ring-opening and subsequent fragmentation, leading to characteristic ions. For example, the mass spectrum of morpholine shows a base peak at m/z 57, corresponding to the loss of a CH₂O group. chemicalbook.com The presence of these and other fragment ions in the mass spectrum of this compound would provide strong evidence for its proposed structure.
| Ion | m/z | Origin |
|---|---|---|
| [M]⁺ | 221 | Molecular Ion |
| [C₇H₇]⁺ | 91 | Tropylium ion (from benzylic cleavage) |
| [M - C₈H₉O]⁺ | 100 | Loss of the benzyloxymethyl group |
| [C₄H₈NO]⁺ | 86 | Fragment from the morpholine ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring would appear around 3030-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the morpholine and benzylic methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ region. researchgate.net A strong, characteristic C-O-C stretching band for the ether linkages is expected in the 1050-1150 cm⁻¹ range. libretexts.org The C-N stretching of the morpholine ring typically appears in the 1020-1250 cm⁻¹ region.
Raman spectroscopy provides complementary information. The aromatic ring breathing modes are usually strong in the Raman spectrum and would be expected around 1000 cm⁻¹ and 1600 cm⁻¹. The symmetric stretching of the C-O-C and C-N-C bonds would also give rise to characteristic Raman signals. By comparing the experimental IR and Raman spectra with those of related compounds and with theoretical calculations, a detailed assignment of the vibrational modes of this compound can be achieved, further confirming its structure and providing insights into its vibrational properties. scielo.org.mx
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | 3030 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C-O-C Ether Stretch | 1050 - 1150 (strong) | Active |
| C-N Stretch | 1020 - 1250 | Active |
| Aromatic Ring Breathing | - | ~1000, ~1600 (strong) |
Computational and Theoretical Studies of 3 Benzyloxy Methyl Morpholine and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. github.io Methods like Density Functional Theory (DFT) are widely used to model organic reactions and predict molecular properties with a favorable balance of accuracy and computational cost. github.io For 3-((benzyloxy)methyl)morpholine, these calculations can elucidate its three-dimensional structure, electronic properties, and reactivity. github.io
The calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be determined. epstem.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. d-nb.info A smaller gap generally implies higher reactivity.
Other reactivity descriptors can also be calculated, such as the global electrophilicity index (ω), chemical hardness (η), and electronic chemical potential (μ), which help in predicting how the molecule will interact with other chemical species. d-nb.info Natural Bond Orbital (NBO) analysis can be performed to determine the effective charges on individual atoms, providing insight into the molecule's polarity and potential sites for nucleophilic or electrophilic attack. nih.gov The results of these calculations offer a detailed picture of the molecule's reactivity, which is essential for understanding its behavior in chemical reactions. nih.gov
Table 1: Representative Electronic Properties Calculated via Quantum Chemistry This table presents hypothetical data based on typical values for similar organic molecules, as specific computational studies on this compound are not publicly available.
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.7 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.85 eV |
| Electronegativity (χ) | Power of an atom to attract electrons | 3.65 eV |
| Electrophilicity Index (ω) | Propensity to accept electrons | 2.34 eV |
Conformational Analysis and Energy Landscapes
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. acs.org The parent morpholine (B109124) ring is known to exist predominantly in a chair conformation. researchgate.net Within this chair form, substituents can occupy either an axial or an equatorial position, leading to different conformers such as "Chair-Eq" and "Chair-Ax". acs.orgnih.gov
Theoretical calculations and experimental techniques have shown that for the unsubstituted morpholine, the equatorial chair conformer (with the N-H bond in the equatorial position) is more stable than the axial conformer. researchgate.netnih.gov The energy difference between these two states is relatively small. acs.org The collection of all possible conformations and the energy barriers between them defines the molecule's conformational potential energy landscape (PEL). chemrxiv.org This landscape dictates the molecule's structural dynamics and preferred shapes. nih.govfrontiersin.org
For this compound, the presence of a bulky substituent at the C-3 position is expected to significantly influence the conformational equilibrium. Due to steric hindrance, the (benzyloxy)methyl group will strongly prefer to occupy the equatorial position to minimize non-bonded interactions. This preference would create a deeper energy minimum for the equatorial conformer on the energy landscape compared to the parent morpholine, making other conformations less populated. cdnsciencepub.com Understanding this landscape is crucial, as the dominant conformation often dictates how the molecule interacts with biological targets. nih.gov
Table 2: Conformational Stability of the Morpholine Ring Data based on studies of the parent morpholine molecule.
| Conformer | Relative Stability | Method of Determination | Reference |
| Chair-Equatorial (Chair-Eq) | More Stable | IR Resonant VUV-MATI Spectroscopy | acs.orgnih.gov |
| Chair-Axial (Chair-Ax) | Less Stable | IR Resonant VUV-MATI Spectroscopy | acs.orgnih.gov |
| Skew-Boat | Significantly Less Stable | Ab initio calculations | researchgate.net |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. By modeling the reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the reaction mechanism. This includes identifying the most likely pathway for the synthesis of this compound and its derivatives.
For instance, the synthesis of morpholines often involves the cyclization of 1,2-amino alcohols. chemrxiv.org A common synthetic route to produce N-substituted morpholines, such as N-methylmorpholine, involves the nucleophilic attack of the morpholine nitrogen atom on a methylating agent like dimethyl carbonate. asianpubs.org Computational studies can model this nucleophilic substitution reaction, calculating the energies of all species involved.
A critical aspect of these studies is the identification and analysis of the transition state (TS). The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate. Theoretical calculations can precisely locate the TS structure and compute its vibrational frequencies to confirm it is a true saddle point on the potential energy surface. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For example, in the oxidative amidation of benzyl (B1604629) alcohol with morpholine, a proposed mechanism involves the initial oxidation of the alcohol to an aldehyde, followed by the formation of a hemiaminal intermediate which is then further oxidized. rsc.org
Molecular Dynamics Simulations
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular motion on the femtosecond to microsecond timescale. nih.gov
For this compound, an MD simulation could be used to explore its conformational flexibility in different environments, such as in an aqueous solution. mdpi.com The simulation would reveal how the molecule rotates, vibrates, and interacts with solvent molecules, providing a more realistic picture of its behavior than a static model.
MD simulations are particularly powerful when studying the interaction of a molecule with a biological target, such as a protein or enzyme. nih.govresearchgate.net After predicting a possible binding pose using molecular docking, an MD simulation can be run on the ligand-protein complex. pandawainstitute.com The stability of the complex over the simulation time (e.g., 100 nanoseconds) is a key indicator of a stable binding interaction. nih.gov Analysis of the simulation trajectory can reveal:
The root-mean-square deviation (RMSD) of the ligand and protein, indicating structural stability. mdpi.com
The specific hydrogen bonds and hydrophobic interactions that are maintained over time.
The flexibility of different parts of the protein and the ligand upon binding.
These simulations validate docking results and provide a deeper understanding of the dynamics of the molecular recognition process. mdpi.comnih.gov
Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation
| Parameter/Output | Description | Typical Application/Value |
| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM36, AMBER |
| Solvent Model | Explicit representation of solvent molecules. | TIP3P water model |
| Simulation Time | The duration of the simulated molecular motion. | 100-200 nanoseconds (ns) |
| Time Step | The interval between successive calculations. | 2 femtoseconds (fs) |
| Ensemble | Statistical mechanics framework (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Output Trajectory | A file containing the coordinates of all atoms at regular intervals. | Used for RMSD, RMSF, and interaction analysis. |
| RMSD Analysis | Root-Mean-Square Deviation; measures the average change in displacement of atoms. | Assesses the stability of the protein-ligand complex. mdpi.com |
| Interaction Analysis | Identifies persistent interactions (e.g., hydrogen bonds) over time. | Elucidates key binding determinants. |
Structure-Activity Relationship (SAR) Modeling (Excluding Clinical Outcomes)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. patsnap.comeurekaselect.com By systematically modifying a lead compound, such as this compound, and evaluating the effect of these changes, researchers can identify which molecular features are crucial for a desired outcome, such as binding to a specific enzyme or receptor. e3s-conferences.org
Computational SAR modeling, often referred to as Quantitative SAR (QSAR), uses statistical methods to build mathematical models that correlate chemical structure with activity. patsnap.com For a series of this compound derivatives, this would involve:
Generating a set of analogues: This could involve modifying the substitution pattern on the benzyl ring (e.g., adding electron-withdrawing or electron-donating groups), changing the linker between the rings, or adding substituents to the morpholine ring itself.
Calculating molecular descriptors: For each analogue, a range of computational descriptors representing its physicochemical properties (e.g., size, shape, lipophilicity, electronic properties) are calculated.
Correlating with activity: The calculated descriptors are correlated with an experimentally measured non-clinical activity (e.g., IC50 for enzyme inhibition) to generate a predictive model.
SAR studies on other morpholine-containing compounds have revealed key insights. For example, in a series of tetrahydroquinoline derivatives, the inclusion of a morpholine moiety was found to be important for activity, and the addition of trifluoromethyl groups significantly enhanced potency and selectivity. mdpi.comnih.gov Similarly, for another class of inhibitors, SAR studies revealed that specific substitutions on an associated phenyl ring were critical for activity. e3s-conferences.org These models can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery process. patsnap.com
Table 4: Hypothetical SAR Table for this compound Derivatives This table illustrates the principles of SAR by showing how hypothetical modifications to a parent structure might influence a non-clinical endpoint like receptor binding affinity (Ki).
| Compound | R-Group (on Benzyl Ring) | Receptor Binding Affinity (Ki, nM) - Hypothetical | SAR Observation |
| Parent | -H | 100 | Baseline activity. |
| Derivative 1 | 4-Chloro | 50 | Electron-withdrawing group in para position improves affinity. |
| Derivative 2 | 4-Methoxy | 200 | Electron-donating group in para position decreases affinity. |
| Derivative 3 | 2-Chloro | 150 | Steric hindrance from ortho substitution may be unfavorable. |
| Derivative 4 | 3,4-Dichloro | 25 | Multiple electron-withdrawing groups further enhance affinity. |
Applications of 3 Benzyloxy Methyl Morpholine in Organic Synthesis and Materials Science Non Clinical Focus
As Chiral Building Blocks and Intermediates
The inherent chirality of 3-((benzyloxy)methyl)morpholine, particularly the (S)-enantiomer, makes it a sought-after chiral building block in asymmetric synthesis. lifechemicals.comenamine.net Chiral molecules are crucial in many areas of chemistry, and the development of new drugs increasingly relies on the use of such building blocks to ensure specific interactions with biological targets. enamine.net The morpholine (B109124) unit itself is a common feature in many biologically relevant small molecules and natural products. lifechemicals.com
The synthesis of (S)-3-((benzyloxy)methyl)morpholine hydrochloride has been reported, highlighting its utility as a non-stimulant appetite suppressant in preclinical studies. nih.govacs.org This application, while clinical in nature, underscores the importance of its specific stereochemistry for biological activity. The (R)-enantiomer, in contrast, was found to be inactive. nih.gov This stereospecificity is a key driver for its use as a chiral building block in other contexts.
Researchers have developed various synthetic routes to access substituted morpholines, recognizing their prevalence in pharmaceuticals and agrochemicals. chemrxiv.orgchemrxiv.org The ability to introduce substituents at various positions on the morpholine ring, while maintaining the chiral integrity of the benzyloxymethyl group, expands its utility as a versatile intermediate for creating a diverse range of chiral molecules. chemrxiv.orgchemrxiv.org
The following table summarizes key aspects of this compound as a chiral building block:
| Feature | Description | Reference |
| Chirality | The presence of a stereocenter at the C3 position allows for the synthesis of enantiomerically pure compounds. | lifechemicals.comenamine.net |
| (S)-Enantiomer | The (S)-enantiomer has shown specific biological activity, emphasizing the importance of stereochemistry. | nih.govacs.org |
| Synthetic Accessibility | Methods for the synthesis of chiral morpholines are actively being developed. | chemrxiv.orgchemrxiv.org |
| Versatility | The morpholine scaffold can be further functionalized to create a library of chiral derivatives. | researchgate.net |
Role in the Synthesis of Complex Organic Molecules
The structural attributes of this compound make it an ideal starting material or intermediate in the multi-step synthesis of complex organic molecules. The morpholine ring can act as a rigid scaffold, while the benzyloxy group provides a protected hydroxyl functionality that can be deprotected and further elaborated at a later stage of the synthesis.
One notable example is the synthesis of (3S,6S)- and (3S,6R)-3-benzyloxymethyl-6-methyl-morpholine-2,5-dione. sioc-journal.cn In this work, N-(2-bromopropionyl)-O-benzyl-L-serine was used as a precursor, which underwent an intramolecular ring-closing reaction to form the morpholine-2,5-dione (B184730) core. sioc-journal.cn This demonstrates how the benzyloxymethyl serine derivative, a close structural relative of this compound, can be used to construct more complex heterocyclic systems.
Furthermore, the morpholine moiety is a key component in the synthesis of various heterocyclic compounds with potential biological activities. For instance, morpholinylchalcones have been utilized as building blocks to construct pyrido[2,3-d]pyrimidin-4(1H)-ones, which can be further transformed into pyrido[2,3-d] nih.govacs.orgCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidin-5(1H)-ones. nih.gov While the specific starting material in this study was not this compound itself, it highlights the general utility of the morpholine scaffold in building fused heterocyclic systems.
The following table provides examples of complex molecules synthesized using morpholine-based building blocks:
| Target Molecule/System | Precursor/Building Block | Synthetic Strategy | Reference |
| (3S,6S)- and (3S,6R)-3-Benzyloxymethyl-6-methyl-morpholine-2,5-dione | N-(2-Bromopropionyl)-O-benzyl-L-serine | Intramolecular ring-closing reaction | sioc-journal.cn |
| Pyrido[2,3-d]pyrimidin-4(1H)-ones | Morpholinylchalcones | Reaction with 6-aminothiouracil | nih.gov |
Catalytic Applications and Ligand Design
The nitrogen atom in the morpholine ring of this compound can act as a ligand to coordinate with metal centers, making it a potential candidate for the design of chiral catalysts. The chiral environment provided by the benzyloxymethyl group can influence the stereochemical outcome of a catalyzed reaction.
While direct catalytic applications of this compound are not extensively documented in the provided search results, the broader class of morpholine derivatives has been explored in catalysis. Morpholine itself is known to be less nucleophilic and less basic than similar secondary amines like piperidine (B6355638) due to the electron-withdrawing effect of the ether oxygen. wikipedia.org This modified reactivity can be advantageous in certain catalytic cycles.
The development of catalysts for morpholine production itself is an active area of research, indicating the industrial importance of this heterocyclic core. google.com Furthermore, chiral building blocks, in general, are used in asymmetric catalysis. enamine.net Given its chiral nature and the presence of a coordinating nitrogen atom, this compound and its derivatives are promising candidates for the development of novel chiral ligands for asymmetric catalysis.
Precursors for Polymeric Materials and Macromolecules
The bifunctional nature of this compound, possessing both a secondary amine and a protected hydroxyl group, makes it a potential monomer for the synthesis of polymers and macromolecules. The morpholine ring can be incorporated into the polymer backbone, imparting specific physical and chemical properties.
While direct polymerization of this compound is not detailed in the provided search results, related structures have been used to create polymers with defined stereochemistry. For example, the synthesis and polymerization of benzyl (B1604629) (3R,4R)-3-methylmalolactonate, which also contains a benzyl-protected oxygen functionality, has been reported to yield a highly isotactic polymer. nih.gov This suggests that the stereocenter in monomers like this compound could be used to control the tacticity and, consequently, the properties of the resulting polymers. The catalytic hydrogenolysis of a related lactone to yield a reactive acid also points to strategies for creating functional polymers that can be further modified. nih.gov
The general use of morpholine derivatives in various materials applications further supports the potential of this compound as a polymer precursor.
Applications in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for screening purposes. The scaffold of this compound is well-suited for this approach. The secondary amine provides a convenient handle for introducing a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination.
For example, the synthesis of dipeptide nitriles as cathepsin S inhibitors has been reported, where a morpholine-4-carboxylic acid derivative was a key component. drugbank.com This illustrates how the morpholine nitrogen can be functionalized to create a diverse set of amide derivatives. By systematically varying the acylating agent or other reactants, a library of compounds based on the this compound scaffold can be generated.
The availability of various substituted morpholines as building blocks further facilitates their use in creating chemical libraries. lifechemicals.com The ability to generate a multitude of derivatives from a common core is a hallmark of successful scaffolds in combinatorial chemistry.
The following table outlines the potential of this compound in library synthesis:
| Feature | Application in Combinatorial Chemistry | Example Reaction Types | Reference |
| Secondary Amine | A reactive site for introducing diversity. | Acylation, Alkylation, Reductive Amination | drugbank.com |
| Protected Hydroxyl | Can be deprotected and functionalized to add another point of diversity. | Esterification, Etherification | |
| Chiral Scaffold | Allows for the creation of stereochemically defined libraries. | lifechemicals.comenamine.net |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of morpholine (B109124) derivatives, including 3-((benzyloxy)methyl)morpholine, has traditionally relied on multi-step processes that can be inefficient and generate significant waste. chemrxiv.orgresearchgate.net A major future direction lies in developing greener, more sustainable synthetic protocols.
Recent advancements have shown that ethylene (B1197577) sulfate (B86663) can be used as an inexpensive and readily available reagent for the efficient, one or two-step synthesis of morpholines from 1,2-amino alcohols. organic-chemistry.orgacs.org This redox-neutral method operates under mild conditions and has been successfully scaled to over 100 grams. organic-chemistry.orgacs.org A key advantage is the selective monoalkylation of the amine, which minimizes the formation of byproducts. chemrxiv.orgacs.org This approach avoids the use of toxic reagents like chloroacetyl chloride and represents a significant step towards environmentally friendly production. organic-chemistry.org
Future research could focus on adapting these sustainable methods for the asymmetric synthesis of chiral morpholines like (S)-3-((benzyloxy)methyl)morpholine, potentially by using chiral amino alcohols as starting materials. nih.gov Exploring alternative green methylating agents, such as dimethyl carbonate (DMC), which can replace hazardous methyl halides, also presents a promising avenue for the synthesis of N-substituted morpholines. asianpubs.org
Table 1: Comparison of Traditional vs. Sustainable Morpholine Synthesis
| Feature | Traditional Methods (e.g., Chloroacetyl Chloride) | Sustainable Methods (e.g., Ethylene Sulfate) |
|---|---|---|
| Starting Materials | 1,2-amino alcohols, chloroacetyl chloride | 1,2-amino alcohols, ethylene sulfate organic-chemistry.org |
| Number of Steps | Often multi-step researchgate.net | One or two steps acs.org |
| Reagent Toxicity | High (e.g., chloroacetyl chloride) organic-chemistry.org | Low (e.g., ethylene sulfate) organic-chemistry.org |
| Waste Profile | Significant waste generation | Minimal byproducts, greener solvents organic-chemistry.org |
| Scalability | Can be challenging | Demonstrated on >100 g scale acs.org |
Exploration of Undiscovered Reactivity Profiles
The reactivity of the morpholine ring is typically centered on the secondary amine. However, the full reactive potential of substituted morpholines like this compound is not completely understood. Future studies could investigate novel reactions that exploit the interplay between the morpholine ring and its substituents.
For instance, the nucleophilic nature of the morpholine nitrogen is well-established in reactions like acylation with chloroacetyl chloride or addition to conjugate systems. nih.govvaia.comacs.org Research could explore its role in more complex catalytic cycles or multi-component reactions. The development of chiral catalysts, such as guanidinium (B1211019) salts, for asymmetric ring-opening reactions of cyclic carbonates using morpholine as a nucleophile, highlights a modern approach to harnessing its reactivity to create stereochemically rich molecules. acs.orgacs.orgacs.org
Furthermore, the benzyloxy group in this compound offers another site for chemical modification. Investigating debenzylation conditions that are compatible with the morpholine ring could yield 3-(hydroxymethyl)morpholine, a precursor for further functionalization. Exploring reactions that modify the morpholine ring itself, beyond N-alkylation or N-acylation, could unlock new chemical space.
Advanced Applications in Complex Molecule Synthesis and Material Science
The morpholine motif is a recognized pharmacophore that can improve properties like solubility and membrane permeability in drug candidates. mdpi.com The chiral nature of this compound makes it an attractive building block for the synthesis of complex, biologically active molecules. nih.gov
Future research will likely see its incorporation into a wider range of therapeutic agents. For example, morpholine-substituted quinazolines have shown potential as anticancer agents, and morpholine-containing peptides have been studied as turn inducers. nih.govnih.gov The (S)-enantiomer of this compound hydrochloride itself has been identified as a non-stimulant appetite suppressant, suggesting that derivatives could be explored for related metabolic disorders. nih.govacs.org
In material science, the rigid structure of the morpholine ring can be exploited. Research into morpholine-based oligomers has led to the development of antisense agents and bio-based materials. researchgate.net The unique properties of this compound could be leveraged in the creation of novel polymers or chiral ionic liquids with specific functions. nih.gov The ring-opening polymerization (ROP) of cyclic carbonates, a process that can involve morpholine, is a key strategy for producing biodegradable materials, an area of significant current interest. acs.orgacs.org
Interdisciplinary Research with Computational Chemistry
Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding synthetic efforts. Interdisciplinary research combining theoretical calculations with experimental work can accelerate the development of new applications for this compound.
Density Functional Theory (DFT) studies can be used to understand the stereochemical outcomes of reactions, as demonstrated in the guanidine-catalyzed asymmetric ring-opening of carbonates with morpholine. acs.orgacs.org Such studies can elucidate the transition states and reaction mechanisms, allowing for the rational design of more efficient and selective catalysts. acs.org
Molecular docking and structure-activity relationship (SAR) studies can predict how morpholine-containing molecules interact with biological targets, such as enzymes or receptors. mdpi.comnih.gov This computational screening can prioritize the synthesis of the most promising derivatives for treating diseases like cancer. mdpi.comnih.gov Furthermore, modeling can help analyze reactive sites and predict the potential of synthesized compounds for applications in nonlinear optics. rsc.org
Design of New Chiral Morpholine Scaffolds with Unique Properties
Building upon the foundation of this compound, future research will focus on designing novel chiral morpholine scaffolds with tailored properties. This involves the strategic introduction of various substituents at different positions on the morpholine ring. acs.orgresearchgate.net
The goal is to create a library of chiral morpholine building blocks that can be used to systematically probe structure-activity relationships in drug discovery or to fine-tune the properties of advanced materials. nih.gov For example, new scaffolds could be designed as proline surrogates in peptides or as key components in foldamers. nih.govresearchgate.net The synthesis of stereochemically dense morpholines offers a path to creating complex three-dimensional structures from simple starting materials. nih.gov
The development of synthetic routes to novel 3-heteroaryl quinolones and other complex heterocyclic systems demonstrates the power of using pre-functionalized building blocks to rapidly generate molecular diversity. rsc.orgresearchgate.netresearchgate.net Applying this logic to design new reactions starting from this compound could lead to libraries of unique chiral compounds with undiscovered biological and material properties.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-((Benzyloxy)methyl)morpholine to improve yield and purity?
- Methodological Answer: Synthesis optimization involves selecting appropriate bases (e.g., triethylamine) to neutralize byproducts like HCl, controlling reaction temperature (room temperature for 12–24 hours), and employing purification techniques such as recrystallization or column chromatography . Scale-up requires refining solvent systems (e.g., THF/ethanol mixtures) and minimizing side reactions by monitoring reaction progress via TLC or HPLC .
Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer: Use H/C NMR to confirm the morpholine ring structure and benzyloxy substitution. Mass spectrometry (HRMS) validates molecular weight, while HPLC with reference standards (e.g., 4-Benzylmorpholine-3-carboxylic acid) ensures purity >97% . X-ray crystallography may resolve stereochemistry in chiral derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Follow hazard guidelines for morpholine derivatives: use fume hoods to avoid inhalation, wear nitrile gloves to prevent skin contact, and store the compound in airtight containers under inert gas (N) to prevent oxidation. Emergency procedures for spills include neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved, and what chiral catalysts are effective?
- Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-mandelic acid) or asymmetric catalysis (e.g., BINAP-metal complexes) can isolate enantiomers. Enantiopurity is validated by polarimetry or chiral HPLC, with reported enantiomeric excess (ee) >98% for pharmaceutical-grade intermediates .
Q. What mechanisms underlie the biological activity of this compound in CNS receptor binding assays?
- Methodological Answer: The morpholine ring’s nitrogen and oxygen atoms facilitate hydrogen bonding with receptor sites (e.g., serotonin or dopamine receptors). Radioligand displacement assays (using H-labeled compounds) quantify binding affinity (K), while molecular docking simulations predict interactions with receptor pockets .
Q. How should researchers address contradictory data on the compound’s toxicity in in vitro vs. in vivo models?
- Methodological Answer: Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activation in vivo). Conduct parallel studies:
Q. What strategies enhance the compound’s stability in aqueous solutions for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
